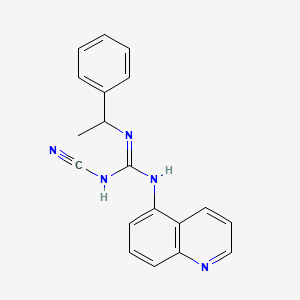
5,6-DIamino-2,4-dihydroxypyrimidine sulfate xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate is a chemical compound with the molecular formula C4H6N4O2.2H2O.H2O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate typically involves the reaction of guanidinium hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction is carried out at a temperature of 50°C, followed by the addition of hydrochloric acid to adjust the pH to 3-4. The intermediate product, amino-4,6-dihydroxy-pyrimidine, is then obtained through filtration and drying .
Industrial Production Methods
In industrial settings, the compound can be synthesized by converting the free base of 5,6-Diamino-2,4-dihydroxypyrimidine to its sulfate form by adding the required amount of sulfuric acid. This method ensures the production of the compound in large quantities with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the amino or hydroxyl groups in the original compound.
Applications De Recherche Scientifique
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Diaminouracil sulfate
- 4,5-Diamino-2,6-dihydroxypyrimidine sulfate
- 5,6-Diamino-1,3-dimethyluracil hydrate
Uniqueness
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate is unique due to its specific combination of amino and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C4H10N4O7S |
|---|---|
Poids moléculaire |
258.21 g/mol |
Nom IUPAC |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;hydrate |
InChI |
InChI=1S/C4H6N4O2.H2O4S.H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);1H2 |
Clé InChI |
DLHNCTAMACILAX-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=O)NC1=O)N)N.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)

![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)


![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)


